Robinlin
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Overview
Description
Robinlin is a natural product found in Robinia pseudoacacia with data available.
Scientific Research Applications
Bioactivity of Robinlin
This compound, a novel homo-monoterpene discovered in Robinia pseudoacacia L., exhibits significant bioactivity. This compound was identified through fractionation of ethanolic extracts from Robinia pseudoacacia L. and demonstrated strong bioactivity in brine shrimp lethality tests (Tian, Chang, Grutzner, Nichols, & McLaughlin, 2001).
Applications in Data Analysis and Software Tools
Robin Software for Microarray Analysis
Robin is a Java-based graphical wizard application developed to assist in the analysis of microarray data. It integrates advanced statistical functions from the R/BioConductor project, streamlining workflows for various types of microarray analysis, including quality assessment and data interpretation (Lohse et al., 2010).
RobiNA for RNA-Seq-based Transcriptomics
RobiNA is a comprehensive software solution designed for RNA-Seq-based differential gene-expression analysis. It offers a user-friendly interface for data quality checking, filtering, and statistical analysis, supporting raw FastQ files, SAM/BAM alignment files, and counts tables (Lohse et al., 2012).
Properties
Molecular Formula |
C11H18O3 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
(6R)-6-hydroxy-3-(2-hydroxyethyl)-2,4,4-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H18O3/c1-7-8(4-5-12)11(2,3)6-9(13)10(7)14/h9,12-13H,4-6H2,1-3H3/t9-/m1/s1 |
InChI Key |
QIOYKXMTBUDZHZ-SECBINFHSA-N |
Isomeric SMILES |
CC1=C(C(C[C@H](C1=O)O)(C)C)CCO |
Canonical SMILES |
CC1=C(C(CC(C1=O)O)(C)C)CCO |
Synonyms |
robinlin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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